![molecular formula C18H33F3N2O2 B5656323 4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multifaceted chemical reactions, including anodic methoxylation and the preparation of various butanamides with significant antisecretory activity. Anodic methoxylation of heterocyclic compounds, like 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine, leads to methoxy derivatives, indicating a method that could be adapted for the synthesis of the compound (Duquet et al., 2010). Moreover, the synthesis and gastric acid antisecretory activity of related compounds underscore the potential pharmacological significance of these synthetic processes (Ueda et al., 1991).
Molecular Structure Analysis
The analysis of molecular structure, particularly through crystallographic studies, provides insight into the spatial arrangement and electronic configuration of molecules. While specific data on the target compound may be scarce, studies on similar compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveal detailed crystallographic data that help in understanding molecular geometry and interactions (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are pivotal. Studies on the reactions of related molecules, such as the synthesis of piperidine derivatives and the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines, shed light on possible reactions and the formation of new compounds, indicating the versatility and reactivity of the functional groups present in the molecule of interest (Okitsu et al., 2001); (Furin et al., 2000).
properties
IUPAC Name |
4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33F3N2O2/c1-24-13-11-22-9-5-16(6-10-22)14-23(8-3-7-18(19,20)21)15-17-4-2-12-25-17/h16-17H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVIISJQCUSJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CCCC(F)(F)F)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine |
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